Oxetin

Vue d'ensemble

Description

Oxetin is a compound that belongs to the class of oxetane-containing compounds. These compounds are characterized by a four-membered ring structure containing one oxygen atom. This compound was isolated from a broth of Streptomyces species OM-2317 and has demonstrated antibacterial and herbicidal effects

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of oxetane derivatives, including oxetin, involves several strategies. One common method is the intramolecular cyclization through carbon-oxygen bond formation. This can be achieved via intramolecular etherification or epoxide ring opening followed by ring closing . Another approach is the electrophilic halocyclization of alcohols, which forms the oxetane ring .

Industrial Production Methods

Industrial production of oxetane derivatives often involves the use of preformed oxetane-containing building blocks. These building blocks can be further derivatized through various chemical reactions to produce the desired oxetane derivatives . The production process is optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxetin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce oxidized derivatives with different functional groups, while reduction can yield reduced forms with altered chemical properties .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of oxetin involves its interaction with specific molecular targets. In bacteria, this compound inhibits the growth of microorganisms by interfering with essential cellular processes. The compound’s herbicidal activity is attributed to its ability to inhibit glutamine synthetase in plants, leading to the disruption of nitrogen metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

Oxetin is similar to other oxetane-containing compounds, such as oxetanocin A and oxetane derivatives found in natural products . These compounds share the characteristic four-membered ring structure with an oxygen atom.

Uniqueness

What sets this compound apart from other similar compounds is its specific biological activity and the unique synthetic routes used for its preparation. The compound’s antibacterial and herbicidal properties make it a valuable candidate for various applications .

Activité Biologique

Oxetin, a compound derived from the fermentation of a specific strain of Streptomyces, has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

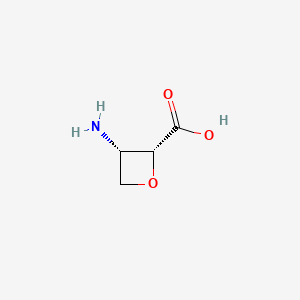

Chemical Structure and Properties

This compound is chemically characterized as (2R,3S)-3-amino-2-oxetane carboxylic acid. Its unique oxetane ring structure contributes to its biological activity, as the strain in the ring can influence molecular reactivity and stability. The compound was first isolated from a Streptomyces sp. OM-2317, demonstrating antibiotic properties and herbicidal activity against certain microorganisms when cultivated in minimal media .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : this compound exhibits significant antibacterial and antifungal properties. It has been shown to inhibit various microorganisms, with its effectiveness being influenced by the presence of certain amino acids such as L-isoleucine and L-methionine .

- Antineoplastic Properties : Research indicates that this compound may possess antitumor activity. It is classified among compounds that demonstrate potential in cancer treatment by inhibiting tumor growth through various mechanisms .

- Antiviral Effects : Preliminary studies suggest that this compound may also have antiviral properties, particularly against arboviruses, although further research is needed to confirm these effects .

- Herbicidal Activity : The compound has shown herbicidal effects, making it a candidate for agricultural applications .

The mechanisms through which this compound exerts its biological activities are still under investigation. However, it is believed that its structural features allow it to interact with biological targets effectively. For instance:

- Inhibition of Enzymatic Activity : this compound inhibits glutamine synthetase from spinach leaves, which is crucial in nitrogen metabolism in plants .

- Cellular Interaction : The oxetane ring's strain may enhance the binding affinity of this compound to specific cellular targets, thereby modulating various biochemical pathways involved in disease processes .

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound in different contexts:

- Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of multiple bacterial strains when tested in vitro. The minimum inhibitory concentration (MIC) values varied depending on the strain, indicating a spectrum of activity .

- Antitumor Activity : In animal models, this compound showed promise as an antineoplastic agent. Tumor-bearing mice treated with this compound exhibited reduced tumor sizes compared to control groups, suggesting its potential as a therapeutic agent in oncology .

- Herbicidal Applications : Field trials indicated that this compound could effectively reduce weed populations without adversely affecting crop yields, highlighting its potential use in sustainable agriculture practices .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(2R,3S)-3-aminooxetane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c5-2-1-8-3(2)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIYGJDWWLIDQY-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(O1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](O1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60241634 | |

| Record name | Oxetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94818-85-6 | |

| Record name | Oxetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094818856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.